molecular formula C14H15Cl2N5O B11021101 N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11021101
M. Wt: 340.2 g/mol
InChI Key: WKZXEGOAZXJLSO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Dichlorophenyl Group: The tetrazole derivative is then coupled with a 3,4-dichlorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Cyclohexanecarboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-carboxamide
  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-methanamine
  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-thiol

Uniqueness

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.

Properties

Molecular Formula

C14H15Cl2N5O

Molecular Weight

340.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H15Cl2N5O/c15-11-5-4-10(8-12(11)16)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22)

InChI Key

WKZXEGOAZXJLSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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